1-Isopropyl-N-methylpiperidin-4-amine
Overview
Description
1-Isopropyl-N-methylpiperidin-4-amine is a chemical compound belonging to the piperidine class. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products . This compound features a six-membered ring with one nitrogen atom and five carbon atoms, making it a heterocyclic amine .
Mechanism of Action
Target of Action
1-Isopropyl-N-methylpiperidin-4-amine, a derivative of piperidine, is a versatile chemical compound used in scientific research. Piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
For instance, some piperidine derivatives have shown potential two-targeted action via cell walls destruction and interaction with IV-DNA and DNA gyrase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-N-methylpiperidin-4-amine typically involves the reaction of piperidine derivatives with isopropyl and methyl groups. One common method includes the reductive amination of 4-piperidone with isopropylamine and formaldehyde, followed by reduction with a suitable reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production methods often involve catalytic hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-N-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions typically yield secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and alkyl halides are common reagents for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Isopropyl-N-methylpiperidin-4-amine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a similar structure but without the isopropyl and methyl groups.
N-Methylpiperidine: Similar but lacks the isopropyl group.
Isopropylpiperidine: Similar but lacks the methyl group
Uniqueness
1-Isopropyl-N-methylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and other bioactive compounds .
Properties
IUPAC Name |
N-methyl-1-propan-2-ylpiperidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)11-6-4-9(10-3)5-7-11/h8-10H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTZTXACQRUKHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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